4-(3-Chloro-4-methylphenyl)piperidine CAS 899359-30-9 properties
4-(3-Chloro-4-methylphenyl)piperidine CAS 899359-30-9 properties
An In-Depth Technical Guide to 4-(3-Chloro-4-methylphenyl)piperidine (CAS 899359-30-9): Properties, Synthesis, and Pharmacological Context
Introduction
The piperidine ring is a foundational scaffold in modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it a privileged structure for interacting with a wide array of biological targets. Within this class, 4-arylpiperidines are particularly significant, forming the core of numerous centrally active agents, including analgesics, antipsychotics, and antidepressants.[1][3]
This technical guide focuses on a specific, yet underexplored, member of this family: 4-(3-Chloro-4-methylphenyl)piperidine (CAS Number: 899359-30-9 ). This compound serves as a valuable synthetic intermediate and a fragment for the design of novel therapeutics.[4] The substitution pattern on the phenyl ring—a chloro group at the 3-position and a methyl group at the 4-position—offers a unique electronic and steric profile for probing receptor binding pockets. This document provides a comprehensive overview of its known and predicted properties, a robust protocol for its synthesis and characterization, and an exploration of its potential within the broader context of drug discovery.
Caption: Chemical structure and key identifiers for the topic compound.
Physicochemical Properties
Detailed experimental data for 4-(3-Chloro-4-methylphenyl)piperidine is not extensively reported in publicly accessible literature. However, its properties can be predicted based on its structure and data from analogous compounds. It is expected to be a solid at room temperature with limited water solubility but good solubility in organic solvents like dichloromethane, methanol, and DMSO.
| Property | Value | Source |
| CAS Number | 899359-30-9 | - |
| Molecular Formula | C₁₂H₁₆ClN | [5] |
| Molecular Weight | 209.71 g/mol | Computed |
| Predicted XLogP3 | 3.1 | Analogous Compound[6] |
| Predicted pKa | ~9-10 | Based on piperidine scaffold |
| Appearance | Not Available (Predicted: White to off-white solid) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Synthesis and Purification
While a specific, validated synthesis for this exact molecule is not published, a reliable route can be designed using well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling is an ideal choice due to its high functional group tolerance and robust nature. The retrosynthetic analysis involves disconnecting the C-C bond between the piperidine and phenyl rings.
Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling synthesis workflow.
Detailed Synthetic Protocol
Rationale: This protocol employs a Boc-protected piperidine to prevent side reactions at the nitrogen atom during the palladium-catalyzed coupling. The subsequent deprotection with a strong acid is a clean and high-yielding transformation.
Step 1: N-Boc-4-(3-chloro-4-methylphenyl)piperidine Synthesis (Suzuki Coupling)
-
To a 100 mL round-bottom flask, add N-Boc-4-iodopiperidine (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent).
-
To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Causality: The elevated temperature is necessary to drive the catalytic cycle, while the inert atmosphere protects the palladium catalyst from oxidation. The base is crucial for the transmetalation step.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected intermediate.
Step 2: Deprotection to Yield 4-(3-Chloro-4-methylphenyl)piperidine
-
Dissolve the purified N-Boc protected intermediate from Step 1 in a minimal amount of Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Alternative: A solution of 4M HCl in Dioxane can also be used.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, releasing carbon dioxide and isobutylene as byproducts.
-
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Region (δ 7.0-7.4 ppm): Three protons exhibiting a characteristic splitting pattern (likely a doublet, a singlet/narrow doublet, and a doublet). Piperidine Region (δ 2.6-3.2 ppm): Complex multiplets corresponding to the 8 protons on the piperidine ring. NH Proton (variable): A broad singlet that may exchange with D₂O. Methyl Group (δ ~2.3 ppm): A sharp singlet integrating to 3 protons. |
| ¹³C NMR | Aromatic Region (δ 120-145 ppm): 6 distinct signals for the phenyl carbons. Piperidine Region (δ 30-55 ppm): 3-4 signals for the piperidine carbons due to symmetry. Methyl Carbon (δ ~20 ppm): One signal for the methyl group. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z ≈ 209. Isotopic Peak (M+2)⁺: A peak at m/z ≈ 211 with an intensity of ~33% relative to the M⁺ peak, characteristic of a monochlorinated compound. Key Fragments: Loss of piperidine fragments. |
Analytical Confirmation Workflow
Caption: Standard workflow for purification and characterization.
Pharmacological Context and Potential Applications
The 4-arylpiperidine scaffold is a cornerstone of neuropharmacology. Derivatives have shown potent activity as dual sodium (Na⁺) and calcium (Ca²⁺) channel blockers, a mechanism relevant for treating ischemic diseases and epilepsy.[7] The introduction of substituents on the aryl ring, such as the chloro and methyl groups in this compound, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties like brain permeability.[7][8]
Caption: Relationship between the core scaffold and therapeutic areas.
Potential Applications:
-
Intermediate for Neuroactive Agents: The primary value of 4-(3-Chloro-4-methylphenyl)piperidine is as a sophisticated building block. The secondary amine of the piperidine ring is a versatile handle for elaboration, allowing for the synthesis of a library of compounds to be screened for various biological activities.[4]
-
Fragment-Based Drug Design (FBDD): As a fragment, it can be used in screening campaigns to identify initial hits that bind to a target protein. The structural information from these hits can then guide the development of more potent leads.
-
Ion Channel Modulators: Based on extensive research into related 4-arylpiperidines, this compound is a logical starting point for developing novel Na⁺/Ca²⁺ channel blockers with potential anticonvulsant and neuroprotective effects.[7]
Safety and Handling
-
Hazard Class: Assumed to be harmful if swallowed and may cause skin and serious eye irritation/damage.[6]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]
Conclusion
4-(3-Chloro-4-methylphenyl)piperidine, while not extensively studied as a standalone entity, represents a molecule of significant potential for chemical and pharmaceutical research. Its structure is rooted in the pharmacologically validated 4-arylpiperidine class, suggesting a high probability of biological relevance. This guide provides a robust framework for its synthesis via Suzuki coupling and outlines the necessary analytical procedures for its characterization. Its primary value lies as a key intermediate, offering chemists a platform to design and build novel molecules targeting complex diseases of the central nervous system. Future work should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and its biological evaluation in relevant assays.
References
-
Annoura, H., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Molbase. (2024). 4-(3-Chloro-4-methylphenyl)piperidine Basic Information. Available at: [Link]
-
PubChem. (2024). 3-[(4-Chlorophenyl)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (Date not available). Selected pharmacologically active 4-arylpiperidines. Available at: [Link]
-
O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-benzyl/Boc methyl- and dimethyl-substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
ResearchGate. (Date not available). Piperidine-Based Drug Discovery. Available at: [Link]
-
Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. (2021). ACS Chemical Neuroscience. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-(3-Chloro-4-methylphenyl)piperidine | 1000339-31-0 [smolecule.com]
- 5. 899359-30-9_4-(3-Chloro-4-methylphenyl)piperidineCAS号:899359-30-9_4-(3-Chloro-4-methylphenyl)piperidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. 3-[(4-Chlorophenyl)methyl]piperidine | C12H16ClN | CID 3746536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
